BenchChemオンラインストアへようこそ!

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Angiotensin II Antagonists

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 105207-30-5) is a bicyclic tetrahydronaphthalene derivative bearing a phenolic hydroxyl at the 6-position and a methyl ester at the 1-position (MF: C12H14O3; MW: 206.24 g/mol). It belongs to the class of partially saturated naphthalene carboxylates and is primarily utilized as a versatile synthetic intermediate.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 105207-30-5
Cat. No. B2714843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS105207-30-5
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCOC(=O)C1CCCC2=C1C=CC(=C2)O
InChIInChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11,13H,2-4H2,1H3
InChIKeyUFVAZTACFIYTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Hydroxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate (CAS 105207-30-5): Structural Identity & Procurement Baseline


Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 105207-30-5) is a bicyclic tetrahydronaphthalene derivative bearing a phenolic hydroxyl at the 6-position and a methyl ester at the 1-position (MF: C12H14O3; MW: 206.24 g/mol). It belongs to the class of partially saturated naphthalene carboxylates and is primarily utilized as a versatile synthetic intermediate . Available from multiple suppliers at purities of 95–98%, the compound serves as a scaffold for further functionalization, particularly via the reactive 6-hydroxy group .

Why Generic Substitution of Methyl 6-Hydroxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate Fails Without Direct Evidence


Substituting this compound with a regioisomeric or functionally analogous tetrahydronaphthalene without verifying comparative performance data carries material risk. The position of the hydroxyl group (6- vs. 5- vs. 7-) on the tetrahydronaphthalene core alters both the electronic environment for electrophilic aromatic substitution and the compound's hydrogen-bonding topology in biological contexts [1]. Furthermore, the methyl ester at position 1, versus the free carboxylic acid (CAS 80859-00-3) or the ethyl ester analog (CAS 101637-69-8), dictates orthogonal reactivity in downstream transformations—particularly in the sequential triflation/Suzuki-coupling pathway documented for this specific scaffold [2]. Without head-to-head data, generic interchange risks either synthetic failure or altered biological activity in target programs.

Quantitative Differentiation Evidence for Methyl 6-Hydroxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate (CAS 105207-30-5) vs. Closest Analogs


Regioisomeric Differentiation: 6-Hydroxy vs. 5-Hydroxy Substitution Pattern

In a systematic study of tetrahydronaphthalene-based angiotensin II receptor antagonists, five regioisomers (compounds 6a–e) were evaluated for receptor binding in rat smooth muscle cells and inhibition of angiotensin II-induced contraction in rabbit aortic rings. The 2,6-substituted regioisomer (corresponding to the 6-substitution pattern of the target compound) demonstrated the highest potency among all regioisomers tested [1]. This establishes a class-level precedent that the 6-substitution pattern on the tetrahydronaphthalene core yields superior biological activity compared to alternative substitution patterns. Direct head-to-head quantitative data for the exact target compound (CAS 105207-30-5) versus its 5-hydroxy regioisomer (CAS 848086-71-5) are not available in the open literature.

Medicinal Chemistry Structure-Activity Relationship Angiotensin II Antagonists

Synthetic Versatility: Triflate Formation and Cross-Coupling Pathway

The target compound's phenolic -OH at position 6 enables direct conversion to the corresponding triflate derivative, methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-1,2,3,4-tetrahydro-1-naphthalenecarboxylate (CAS 1093631-95-8), which is a validated electrophilic partner for Suzuki-Miyaura cross-coupling [1]. The downstream product methyl 6-(4-hydroxyphenyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxylate (CAS 1093631-96-9) confirms successful C–C bond formation at the 6-position [1]. This triflation/coupling sequence is not accessible from the 6-methoxy analog (CAS 113967-27-4) without a demethylation step, nor from the free carboxylic acid (CAS 80859-00-3) without prior esterification to protect the acid functionality.

Organic Synthesis Cross-Coupling Building Block Chemistry

Physicochemical Property Profile: LogP and Polar Surface Area vs. Analogs

Computed physicochemical properties differentiate the target compound from close analogs. The target compound (CAS 105207-30-5) exhibits a calculated LogP of 2.3 and a topological polar surface area (TPSA) of 46.5 Ų [1]. The free carboxylic acid analog (CAS 80859-00-3) has a lower LogP of 1.90 and higher TPSA of 57.53 Ų , increasing polarity and potentially reducing membrane permeability. The ethyl ester-2-carboxylate analog (CAS 101637-69-8) has a higher molecular weight (220.26 vs. 206.24) and an additional rotatable bond (3 vs. 2), which may affect conformational flexibility and binding entropy [2].

Drug Design ADME Physicochemical Profiling

Documented Use in Lysophosphatidic Acid (LPA) Receptor Antagonist Synthesis

The target compound is explicitly documented as a reactant in the synthesis of lysophosphatidic acid (LPA) receptor antagonists described in WO2013025733A1 [1]. LPA receptor antagonists are under clinical investigation for fibrotic diseases including idiopathic pulmonary fibrosis (IPF) [2]. The 6-hydroxy substitution pattern on the tetrahydronaphthalene scaffold is structurally required for the target binding pharmacophore. Alternative regioisomers (e.g., 5-hydroxy, 7-hydroxy) would alter the vector of the hydroxyl hydrogen-bond donor, potentially disrupting the key interaction with the LPA receptor binding pocket.

LPA Receptor Pharmacology Fibrosis Patent-Validated Intermediate

Commercial Availability and Pricing Comparison: Procurement Differentiator

The target compound (CAS 105207-30-5) is commercially available from multiple independent suppliers including Fluorochem (via CymitQuimica), Combi-Blocks (via Fujifilm Wako), Leyan, and ABCR . This multi-vendor sourcing reduces supply chain risk compared to less common regioisomers. The 5-hydroxy regioisomer (CAS 848086-71-5) is available from fewer vendors, potentially creating single-source dependency. The 6-methoxy analog (CAS 113967-27-4) is more widely available but lacks the free phenol handle required for direct triflation.

Chemical Procurement Supply Chain Building Block Sourcing

Procurement-Ready Application Scenarios for Methyl 6-Hydroxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate (CAS 105207-30-5)


Synthesis of Biaryl-Tetrahydronaphthalene Libraries via Sequential Triflation/Suzuki Coupling

The target compound's orthogonal functional groups—methyl ester at C1 and free phenol at C6—enable a streamlined two-step diversification sequence: (1) triflation of the 6-OH to generate the aryl triflate (CAS 1093631-95-8), followed by (2) Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to yield 6-aryl-tetrahydronaphthalene-1-carboxylates [1]. This approach eliminates the need for protecting group chemistry on the carboxylic acid moiety (required if starting from the free acid, CAS 80859-00-3) and avoids the demethylation step needed when using the 6-methoxy analog (CAS 113967-27-4). The resulting biaryl products serve as key intermediates for LPA receptor antagonist programs and other GPCR-targeted medicinal chemistry campaigns .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Leveraging Balanced Physicochemical Properties

With a calculated LogP of 2.3, TPSA of 46.5 Ų, molecular weight of 206.24 g/mol, and a 42% sp3 carbon fraction, this compound resides within favorable lead-like chemical space as defined by the Rule of 3 for fragment-based screening [1]. The free phenol provides a hydrogen-bond donor for target engagement and a synthetic handle for analog generation, while the methyl ester offers a metabolically labile group suitable for prodrug strategies or further derivatization. Compared to the more polar free acid analog (LogP 1.90, TPSA 57.53 Ų) , the target compound may exhibit superior passive membrane permeability, making it preferable for intracellular target programs or CNS drug discovery where moderate lipophilicity is advantageous.

Lysophosphatidic Acid (LPA) Receptor Antagonist Development in Fibrosis Programs

The compound's documented use as a reactant in WO2013025733A1 (LPA receptor antagonists) [1] positions it as a structurally validated starting material for fibrosis drug discovery. LPA1 receptor antagonists are in clinical development for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. The 6-hydroxy substitution pattern is critical for maintaining the correct hydrogen-bond donor geometry within the LPA1 binding site; switching to a 5-hydroxy or 7-hydroxy regioisomer would alter the pharmacophoric vector and is not supported by the patent SAR. Medicinal chemistry teams can proceed with confidence that this scaffold has been precedent in a major pharmaceutical patent filing, reducing the risk of pursuing an unvalidated chemical series.

Supply-Redundant Procurement Strategy for Multi-Gram Scale-Up

With at least six independent commercial suppliers spanning premium Western vendors (Fluorochem, ABCR, Biosynth) and cost-competitive Asian sources (Leyan, CNReagent), procurement teams can implement a multi-vendor qualification strategy to mitigate single-source supply risk [1]. The availability of 95–98% purity material from multiple suppliers enables competitive bidding for larger quantities during scale-up. This supply redundancy is superior to that of the less common 5-hydroxy regioisomer (CAS 848086-71-5), which is listed by fewer vendors and may present procurement bottlenecks during preclinical development.

Quote Request

Request a Quote for Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.